![molecular formula C16H25NO2 B2367699 Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate CAS No. 2230803-87-7](/img/structure/B2367699.png)
Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate
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Overview
Description
Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is a chemical compound with the CAS Number: 2230803-87-7 . It has a molecular weight of 263.38 and its IUPAC name is tert-butyl 3- (4- (aminomethyl)phenyl)-2,2-dimethylpropanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO2/c1-15(2,3)19-14(18)16(4,5)10-12-6-8-13(11-17)9-7-12/h6-9H,10-11,17H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a derivative of Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate, is synthesized via asymmetric Mannich reaction. This process is significant for producing chiral amino carbonyl compounds and involves steps like purification and waste disposal for safety (Yang, Pan, & List, 2009).
Chemical and Physical Properties
- The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, another derivative, is characterized by weak intermolecular hydrogen bonds and hydrophobic contacts. This structure is crucial in understanding the molecular conformation and interactions in the solid state (Kozioł et al., 2001).
Application in Organic Synthesis
- Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, related to the target compound, is synthesized as an intermediate in the production of biologically active compounds. This showcases its role in the synthesis of complex organic molecules (Zhao et al., 2017).
Catalytic and Reaction Studies
- The compound shows potential in catalytic applications, as evident in the synthesis of polydentate chiral amino alcohol from L-Phenyl Glycine (Jun, 2011).
- In the field of catalysis, its derivatives have been used in reactions like the Koch-type carbonylation of tert-butyl alcohol, demonstrating its versatility in catalytic processes (Li, Tsumori, Souma, & Xu, 2001).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . These hazards may be similar for Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate, but specific safety data for this compound was not found in the retrieved data.
properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)19-14(18)16(4,5)10-12-6-8-13(11-17)9-7-12/h6-9H,10-11,17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQFLQYYDTKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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